Bufuralol Hydrochloride is a non-selective beta-adrenergic receptor blocking agent. [, ] It is classified as a beta-blocker, a group of drugs that inhibit the effects of adrenaline and noradrenaline on the body. [] In scientific research, Bufuralol Hydrochloride is primarily employed as a pharmacological tool to investigate the role of the sympathetic nervous system and beta-adrenergic receptors in various physiological and pathological processes.
Mechanism of Action
Bufuralol Hydrochloride exerts its effects by competitively binding to both beta-1 and beta-2 adrenergic receptors, effectively blocking the actions of catecholamines like adrenaline and noradrenaline. [] This blockade leads to a decrease in heart rate, cardiac contractility, and ultimately, a reduction in cardiac output. [] While the beta-2 blockade typically results in an increase in peripheral resistance, Bufuralol Hydrochloride uniquely demonstrates a decrease in peripheral resistance upon intravenous administration. [, ] This suggests an additional mechanism, independent of peripheral beta-2 receptor blockade, may be responsible for this observed effect. []
Applications
Hemodynamic Studies: It has been used to investigate hemodynamic changes in response to exercise and in hypertensive patients. [, ] Studies have compared its effects to other beta-blockers like pindolol and propranolol. [, , ] These studies aimed to understand the unique hemodynamic profile of Bufuralol Hydrochloride, particularly its ability to decrease peripheral resistance acutely. [, , ]
Corneal Permeability Studies: Bufuralol Hydrochloride has been used as a model drug in studies investigating corneal penetration behavior. [] Its physicochemical properties, particularly its lipophilicity, have been compared to other beta-blockers to understand how these factors influence drug absorption into the aqueous humor of the eye. []
Related Compounds
Pindolol
Compound Description: Pindolol is a non-selective beta-adrenergic receptor antagonist, often prescribed to manage hypertension (high blood pressure) and to control heart rhythm. Unlike some other beta-blockers, Pindolol possesses intrinsic sympathomimetic activity (ISA). [, , ]
Relevance: Pindolol serves as a key comparator to Bufuralol hydrochloride in several studies investigating their hemodynamic effects. These studies aim to understand how both drugs influence parameters like peripheral resistance and blood pressure, particularly in response to exercise. The findings highlight that while both drugs exhibit beta-blocking properties, they differ in their immediate impact on peripheral resistance. Pindolol tends to increase peripheral resistance initially, contrary to the decrease observed with Bufuralol hydrochloride. [, , ] This difference hints at potential additional mechanisms of action for Bufuralol hydrochloride beyond its beta-blocking activity.
Isoproterenol
Compound Description: Isoproterenol is a synthetic catecholamine that acts as a non-selective beta-adrenergic receptor agonist. It exerts a strong stimulating effect on both beta1 and beta2 receptors. Clinically, Isoproterenol finds use in treating bradycardia (slow heart rate) and heart block. []
Relevance: Isoproterenol serves as a pharmacological tool in research to assess the beta-blocking capabilities of Bufuralol hydrochloride. Researchers administer Isoproterenol to induce specific cardiovascular responses, such as increased heart rate and reduced peripheral resistance. By analyzing how Bufuralol hydrochloride modulates these responses, its potency and selectivity as a beta-blocker can be evaluated. [] Studies demonstrate that Bufuralol hydrochloride, like Pindolol, induces a rightward shift in the dose-response curve to Isoproterenol. This shift signifies that a higher dose of Isoproterenol is needed to elicit the same cardiovascular effect in the presence of Bufuralol hydrochloride, confirming its beta-blocking action. []
Timolol Maleate
Compound Description: Timolol maleate is a non-selective beta-adrenergic receptor antagonist primarily used to treat glaucoma. It functions by decreasing the production of aqueous humor, the fluid that fills the eye, thereby lowering intraocular pressure. []
Relevance: Timolol maleate is included in a study investigating the corneal penetration behavior of various beta-blockers. [] This research explores the relationship between a drug's physicochemical properties, its ability to permeate the cornea, and its subsequent concentration in the aqueous humor of the eye. While Timolol maleate and Bufuralol hydrochloride share the classification of beta-blockers, the study primarily focuses on their comparative corneal permeability, not their systemic hemodynamic effects. [] The findings indicate that Timolol maleate, despite its lower lipophilicity compared to Bufuralol hydrochloride, might have a comparable effective corneal permeability in vivo. [] This observation suggests that factors beyond simple lipophilicity contribute to corneal drug penetration.
Acebutolol Hydrochloride
Compound Description: Acebutolol hydrochloride is a cardioselective beta-adrenergic receptor antagonist mainly prescribed for hypertension and cardiac arrhythmias. Its selectivity lies in its higher affinity for beta1 receptors, which are predominantly found in the heart, compared to beta2 receptors, located in other tissues like the lungs. []
Relevance: Similar to Timolol maleate, Acebutolol hydrochloride is featured in a study investigating the corneal penetration of beta-blocking agents. [] The research aims to correlate in vitro corneal permeability data with in vivo observations of drug concentration in the aqueous humor following topical application to the eye. Although both Acebutolol hydrochloride and Bufuralol hydrochloride fall under the beta-blocker class, the study emphasizes their corneal permeability characteristics rather than their systemic hemodynamic effects. [] The results highlight a connection between the corneal permeability coefficient of these drugs, determined in vitro, and the time taken to reach peak concentration in the aqueous humor (Tmax) after topical administration. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Betrixaban is an inhibitor of the serine protease Factor Xa (Ki = 0.117 nM; IC50 = 1.5 nM), the enzyme that activates prothrombin in the blood coagulation cascade. It is selective for Factor Xa over hERG channels (Ki = 1.8 µM; IC50 = 8.9 µM), indicating a low potential for adverse cardiac effects. In vitro, betrixaban inhibits thrombin generation when used at concentrations ranging from 5 to 25 ng/mL in a tissue factor-induced thrombin generation assay. In vivo, it inhibits thrombus mass formation by 76% in a rabbit clot accretion model when used at a dose of 3 mg/kg. Formulations containing betrixaban have been used as anticoagulants in the treatment and prevention of venous thromboembolism. Betrixaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Betrixaban is primarily excreted unchanged in the bile and has a half life of about 19 hours. Betrixaban is an oral anticoagulant and direct inhibitor of factor Xa which is used to decrease the risk of deep vein thrombosis and pulmonary embolus in hospitalized patients at high risk for venous thromboses. Betrixaban has been linked to a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent liver injury. Betrixaban is a secondary carboxamide obtained by formal condensation of the carboxy group of 4-(N,N-dimethylcarbamimidoyl)benzoic acid with the amino group of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide. A synthetic anticoagulant compound that targets activated factor Xa in the coagulation cascade. It has a role as an anticoagulant and an EC 3.4. 1.6 (coagulation factor Xa) inhibitor. It is a member of guanidines, a member of benzamides, a secondary carboxamide, a monochloropyridine and a monomethoxybenzene.
Sterol regulatory element binding protein 2 (SREBP-2) regulates cholesterol synthesis by activating the transcription of genes for HMG-CoA reductase and other enzymes of the cholesterol synthetic pathway. When cellular sterol levels are high, SREBP is bound by SCAP and Insig to ER membranes as a glycosylated precursor protein. Upon cholesterol depletion, the protein is cleaved to its active form and translocated into the nucleus to stimulate transcription of genes involved in the uptake and synthesis of cholesterol. Betulin, the precursor of betulinic acid, is a pentacyclic triterpene found in the bark of birch trees. Betulin inhibits the SREBP-driven pathway of cholesterol and fatty acid biosynthesis by promoting SCAP–Insig binding which prevents the activation and release of SREBP-2 from the ER. At 15-30 mg/kg/day, betulin has been shown to decrease lipid levels and increase insulin sensitivity in mice fed a western-type diet. In an atherosclerosis disease model, 30 mg/kg/day betulin can reduce the size and improve the stability of atherosclerotic plaques in LDLR-knockout mice. At 2.5-5 μg/ml betulin, in combination with cholesterol, demonstrates anticancer effects by inducing apoptosis in Jurkat cells, A549 lung carcinoma cells, and HeLa cervical carcinoma cells. Betulin analytical standard provided with w/w absolute assay, to be used for quantitative titration. Betulin, a triterpene with lupane nucleus, is found in the bark of birch trees. It undergoes rearrangement in the presence of acid agents to form allobetulin. Betulin is a naturally occurring pentacyclic triterpene alcohol with a lupane skeleton, found in large quantities in the bark of white birch. It may possess anticancer and antiviral properties. Betulin, also known as betulenol or betulinic alcohol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Betulin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, betulin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, betulin can be found in a number of food items such as broad bean, black elderberry, european chestnut, and common walnut. This makes betulin a potential biomarker for the consumption of these food products.
Betulin 3,28-diacetate is a triterpene and derivative of betulin that has been found in B. pendula and has antiviral and hepatoprotective activities. It inhibits Semliki Forest virus (SFV) replication in virus-infected Huh7 cells (IC50 = 9.1 µM). Betulin 3,28-diacetate (20 mg/kg) increases the rate of bile secretion, a marker of hepatic function, in rat models of hepatitis induced by carbon tetrachloride, ethanol, or tetracycline. Betulin diacetate analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Betulin diacetate is a bioactive chemical.
Betulinic aldehyde is a triterpenoid that has been found in Z. cambodiana and has diverse biological activities. It is active against P. falciparum (IC50 = 6.5 μg/ml) and M. tuberculosis (MIC = 25 μg/ml) in vitro, as well as laboratory and clinical isolates of methicillin-resistant and -sensitive S. aureus (MICs = 128-512 and 8-512 μg/ml, respectively). Betulinic aldehyde inhibits dengue virus non-structural protein 5 (NS5) RNA-dependent RNA polymerase (IC50 = 6.1 μM) and inhibits dengue virus type 2 replication by 20 and 55% when used at concentrations of 5 and 10 μg/ml, respectively. It also inhibits growth of leukemia, melanoma, neuroblastoma, and normal fibroblast cell lines (IC50s = 1.1-4.9, 9.6-10.6, 7.5-8.8, and 18.5 μM, respectively). Betulinic Aldehyde is a triterpenoid that has been found in Z. cambodiana and has diverse biological activities. It is active against P. falciparum and M. tuberculosis in vitro, as well as laboratory and clinical isolates of methicillin-resistant and -sensitive S. aureus. Betulinic aldehyde inhibits dengue virus non-structural protein 5 (NS5) RNA-dependent RNA polymerase and inhibits dengue virus type 2 replication by 20 and 55% when used at concentrations of 5 and 10 μg/ml, respectively. It also inhibits growth of leukemia, melanoma, neuroblastoma, and normal fibroblast cell lines.
Bevenopran, also known as CB-5945, ADL-5945, MK-2402, OpRA III, is a peripherally selective μ- and δ-opioid receptor antagonist that was under development by Cubist Pharmaceuticals for the treatment of chronic opioid-induced constipation. It reached phase III clinical trials for this indication before being discontinued.
Bevantolol is an antagonist of the β1-adrenergic receptor (β1-AR; Ki = 14.79 nM in rat cortical membranes). It is selective for β1- over β2-ARs (Ki = 588.84 nM), as well as α2-ARs up to 100 μM, but is an antagonist of α1-ARs (Ki = 125.89 nM). Bevantolol inhibits low voltage-activated calcium currents (LVA-ICa) in dissociated rat ventro-medial hypothalamic neurons (IC50 = 40 μM). It inhibits norepinephrine-induced contraction of isolated rabbit thoracic aorta (pA2 = 4.77), isoprenaline-induced inotropic effects in isolated guinea pig right atria (pA2 = 7.74), and isoprenaline-induced relaxation of isolated guinea pig trachea (pA2 = 6.69). Bevantolol (250 mg/kg per day) prevents immobilization stress-induced increases in systolic blood pressure in a rat model of stress-induced hypertension. Bevantolol Hydrochloride is a beta-1 adrenoceptor antagonist that has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension.
Bexin-1 is an inhibitor of Munc13-4 membrane binding which targets the Munc13-4 C2 domain-membrane interface, and inhibits ionomycin-stimulated ANF-EGFP secretion.